

Validating Molecular Docking: A Comparative Guide to Furanone C-30 and LasR Interaction

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Compound of Interest

Compound Name: *Furanone C-30*

Cat. No.: *B15565885*

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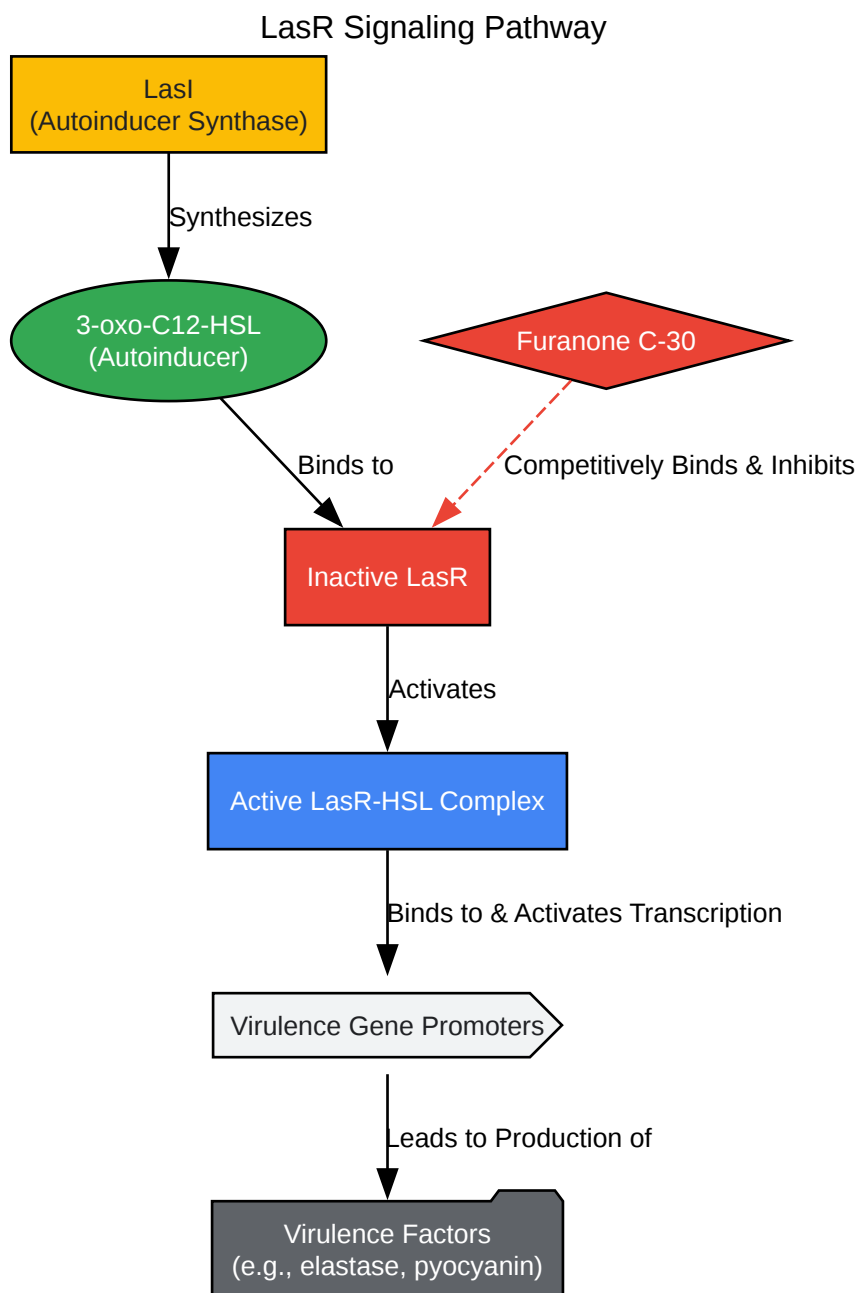
For Researchers, Scientists, and Drug Development Professionals

Molecular docking has emerged as a powerful computational tool in drug discovery, predicting the binding orientation of small molecules to their protein targets. However, these *in silico* predictions necessitate rigorous experimental validation to confirm their accuracy and guide further development. This guide provides a comprehensive comparison of experimental data validating the predicted interaction between the quorum sensing inhibitor **Furanone C-30** and its target, the LasR protein from *Pseudomonas aeruginosa*. We will delve into the experimental evidence, compare **Furanone C-30** with alternative LasR inhibitors, and provide detailed protocols for key validation experiments.

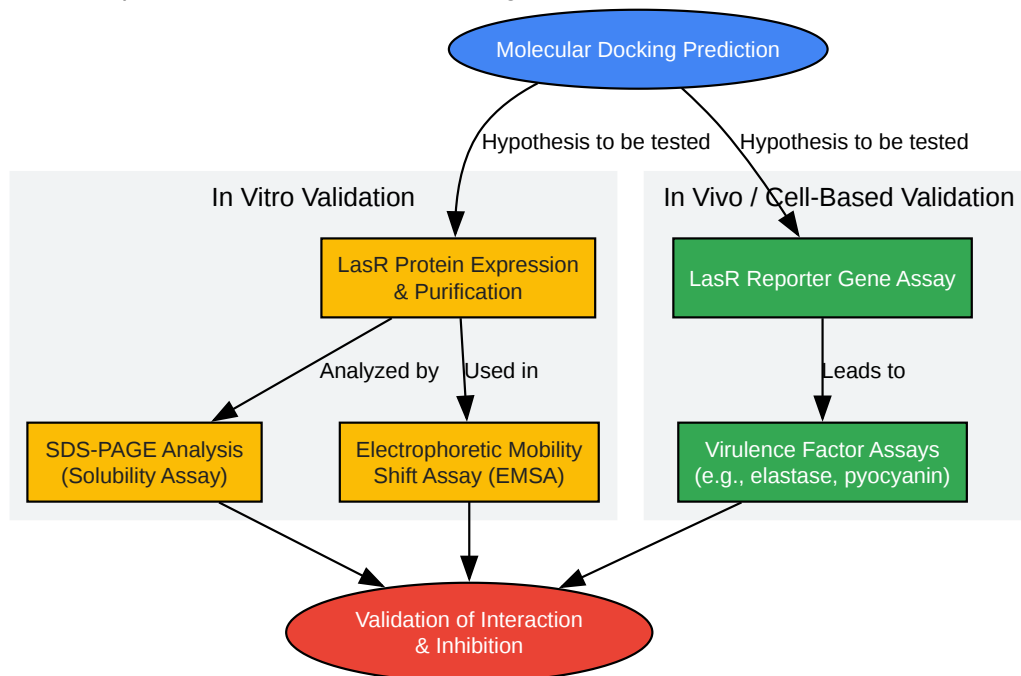
The LasR Quorum Sensing Pathway: A Target for Anti-Virulence Therapies

The LasR protein is a key transcriptional regulator in the *Pseudomonas aeruginosa* quorum sensing (QS) system. This system allows bacteria to coordinate gene expression in a cell-density-dependent manner, controlling the production of virulence factors and biofilm formation. The LasR protein is activated by its natural ligand, N-(3-oxododecanoyl)-L-homoserine lactone

(3-oxo-C12-HSL). Interrupting this signaling pathway presents a promising anti-virulence strategy.



Experimental Workflow for Validating Furanone C-30 and LasR Interaction



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